(R)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
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Overview
Description
®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tosyl group and a nitrile group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as triethylamine.
Addition of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of ®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the nitrile group to amines or other functional groups.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of chiral ligands and catalysts.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on its structural modifications.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile: A non-chiral analog with similar chemical properties.
2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetamide: A compound with an amide group instead of a nitrile group.
Uniqueness
®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and selectivity in various applications.
Properties
CAS No. |
133099-10-2 |
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Molecular Formula |
C25H24N2O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m0/s1 |
InChI Key |
XPQZNOFTICUMIN-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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